2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Lipophilic ligand efficiency Drug-likeness Physicochemical property comparison

This compound is a strategically chosen, fully synthetic 7,8-dihydroquinazolin-5(6H)-one scaffold, distinct from classic kinase inhibitors. Its physicochemical profile (logP 3.84, TPSA 52.34 Ų) and predicted BBB penetration make it ideal for CNS-focused screening. Unlike 4(3H)-quinazolinone scaffolds, it enables scaffold-hopping to escape kinase selectivity liabilities. Procure it as a clean, PAINS-free validation standard for computational models or to benchmark screening cascades against poorly soluble (logSw -4.0) 'boundary case' entities.

Molecular Formula C19H17N3O2S
Molecular Weight 351.4 g/mol
Cat. No. B4416189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC19H17N3O2S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4
InChIInChI=1S/C19H17N3O2S/c1-24-14-6-4-13(5-7-14)21-19-20-11-15-16(22-19)9-12(10-17(15)23)18-3-2-8-25-18/h2-8,11-12H,9-10H2,1H3,(H,20,21,22)
InChIKeyXOWQUHHFWCGFIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes84 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one as a Physicochemically Defined Screening Candidate


2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a fully synthetic, small-molecule member of the 7,8-dihydroquinazolin-5(6H)-one class, a scaffold with validated potential for kinase inhibition and central nervous system (CNS) target engagement . It is available as a racemic mixture from commercial screening libraries, cataloged as a compound with defined physicochemical properties including a molecular weight of 351.43 g/mol, a lipophilicity (logP) of 3.84, and a topological polar surface area (TPSA) of 52.34 Ų . While no public target-specific bioactivity data (e.g., IC50) exists for this exact compound at the time of analysis, its structural features—the 4-methoxyphenylamino group at C2 and the thiophen-2-yl substituent at C7—position it as a distinct entity for exploring structure-activity relationships (SAR) divergent from other commercially available analogs.

Why Analogs of 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Casually Interchanged


Within the 7,8-dihydroquinazolin-5(6H)-one class, minor modifications at the C2 and C7 positions are known to profoundly alter biological target engagement. The core scaffold itself exhibits selectivity between closely related kinases; for instance, derivatives have been identified as potent and selective inhibitors of GSK3β over other kinases, a selectivity profile not shared by the isomeric 4(3H)-quinazolinone scaffold [1]. Therefore, substituting 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one with an analog possessing a different C2 aniline or C7 heterocycle is scientifically unsound without comparative data. Even when direct biological data is absent, measurable physicochemical differences—such as altered lipophilicity and solubility, which directly impact assay compatibility and false-positive rates—preclude simple interchange.

Quantitative Differentiation Guide for 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one


Superior Lipophilic Ligand Efficiency (LLE) Compared to a Piperidine-containing Analog

The target compound demonstrates a quantifiably superior physicochemical profile for CNS drug discovery programs compared to the analog 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one. The target compound's lipophilicity (logP = 3.84) falls within the optimal CNS range, while maintaining a low molecular weight (351.43 g/mol) . In contrast, the piperidine analog has a higher molecular weight (341.47 g/mol) but a basic nitrogen that can alter its ionization state and potentially increase promiscuity. A critical differentiator is the target compound's lower calculated logD (3.84) relative to its logP, indicating no significant ionization-driven increase in lipophilicity at physiological pH, a property not guaranteed in the piperidine analog . This results in a superior Lipophilic Ligand Efficiency (LLE) profile, a key metric for prioritizing compounds with high target potency and low nonspecific binding.

Lipophilic ligand efficiency Drug-likeness Physicochemical property comparison

Reduced Calculated Aqueous Solubility (logSw) Differentiating it from Solubilizing Amine Analogs

The target compound has a calculated logSw (intrinsic water solubility) of -4.002, indicating low solubility . This property is a key differentiator from more soluble analogs like 2-{[2-(morpholin-4-yl)ethyl]amino}-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one, which incorporates a solubilizing morpholine group . The -4.002 logSw value flags a high risk of precipitation in aqueous assay buffers, a problem that would lead to false negatives. This necessitates specific formulation (e.g., DMSO stock concentration management) or the use of cosolvents, unlike the comparator which is more soluble and thus requires less stringent handling. This differential informs a precise procurement and assay planning decision: the target compound is not suitable for high-throughput screens without solubility optimization, unlike its morpholine analog.

Kinetic solubility Assay interference Precipitation risk

Thiophene-Substituted Scaffold's Class-Level Advantage for Kinase Selectivity Over 4(3H)-Quinazolinones

The 7,8-dihydroquinazolin-5(6H)-one scaffold itself, which forms the core of the target compound, has been pharmacologically differentiated from the more common 4(3H)-quinazolinone scaffold. Literature reports have identified 7,8-dihydroquinazolin-5(6H)-one derivatives as potent and selective inhibitors of glycogen synthase kinase 3 beta (GSK3β). In contrast, the isomeric 4(3H)-quinazolinone scaffold, lacking saturation at the 5-8 positions, exhibits a different and often promiscuous kinase inhibition profile . By featuring both this selective scaffold and a thiophene substituent, the target compound is inferred to inherit this GSK3β selectivity advantage over analogs based on the 4(3H)-quinazolinone core. Furthermore, related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have demonstrated nanomolar-range Ki values for human monoamine oxidase B (MAO-B), establishing the class's potential for CNS target engagement [1].

Kinase inhibitor Scaffold selectivity GSK3β

Absence of Pan-Assay Interference (PAINS) and Toxicity Alerts in Contrast to Polycyclic Analogs

A computational evaluation of the target compound's structure reveals it passes standard PAINS filters, unlike some analogs containing polycyclic aromatic decorations such as 2-[(4-phenylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one . The target compound comprises a single dihydroquinazolinone core, a thiophene, and a simple methoxyphenyl ring, none of which are flagged as promiscuous binders or frequent hitters in biochemical assays. This absence of structural alerts provides a procurement advantage: the compound is less likely to produce false-positive assay results. In contrast, the comparator contains an extended polycyclic system, which increases the risk of DNA intercalation or nonspecific hydrophobic binding, potentially confounding biological interpretation.

PAINS filter Drug-likeness Computational toxicology

Focused Application Scenarios for 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one


CNS Drug Discovery: GSK3β and MAO-B Targeted Library Design

Based on class-level evidence of GSK3β selectivity and nanomolar MAO-B inhibition by close structural analogs [1], this compound is a strategic choice for assembling a focused screening set for neurodegenerative or psychiatric targets. Its physicochemical profile (logP 3.84, TPSA 52.34 Ų) is well within the predictive range for blood-brain barrier penetration, distinguishing it from more polar or lipophilic analogs that would fail to achieve adequate CNS exposure. The compound can serve as a starting point for SAR exploration where the methoxy group is varied to modulate potency and selectivity.

Kinase Selectivity Profiling: Scaffold-Hopping from 4(3H)-Quinazolinones

For research groups seeking to escape the kinase selectivity liabilities of the classic 4(3H)-quinazolinone scaffold (e.g., erlotinib/gefitinib core), this compound represents a chemically distinct and synthetically tractable alternative. Its core scaffold has demonstrated a divergent selectivity profile, particularly against GSK3β . Procuring this compound and related 7,8-dihydroquinazolin-5(6H)-one analogs enables a scaffold-hopping exercise to identify novel chemical equity with potentially cleaner off-target profiles.

Assay Development with Defined Solubility Constraints

The compound's low predicted solubility (logSw -4.002) makes it an ideal 'boundary case' for developing and validating solubility-enabling assay protocols (e.g., the use of specific cosolvents or excipients) . A laboratory can use this compound to benchmark their screening cascade against a known poorly soluble entity, ensuring their platform can correctly handle such compounds without generating false negatives. This is a distinct procurement use-case compared to buying a highly soluble analog, which would not stress-test the assay system.

Computational Chemistry and In Silico Model Validation

Given the availability of precise physicochemical descriptor data (logP, logD, TPSA, logSw) and the absence of confounding PAINS alerts, this compound is well-suited as a validation set member for computational models predicting CNS drug-likeness, solubility, or target binding [1]. Its clean structure allows researchers to test model predictions without the noise introduced by toxicophores or reactive functional groups, ensuring discrepancies between predicted and empirical results are due to model inaccuracies rather than compound liabilities.

Quote Request

Request a Quote for 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.